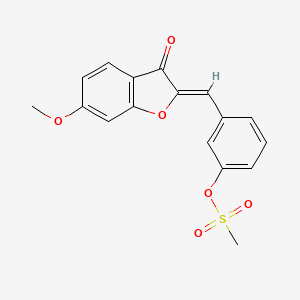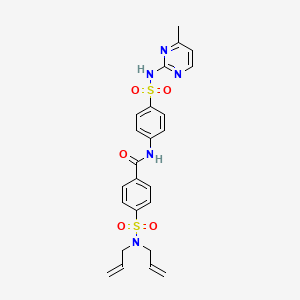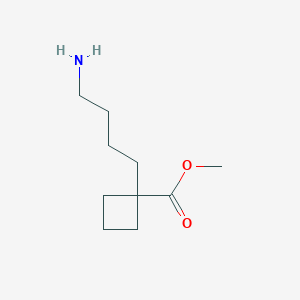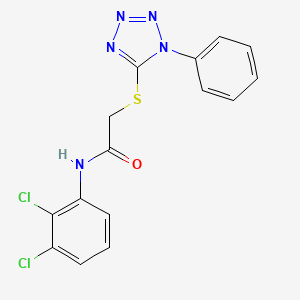
N-(2,3-dichlorophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dichlorophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide, also known as DPA-SA, is a chemical compound that has gained attention due to its potential use in scientific research. DPA-SA is a tetrazole-based compound that has been synthesized using various methods. Its unique chemical structure and properties have led to its investigation in various scientific fields.
Wirkmechanismus
The exact mechanism of action of N-(2,3-dichlorophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide is not fully understood, but it is believed to act by inhibiting various enzymes and proteins involved in cellular processes. In cancer cells, N-(2,3-dichlorophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in gene expression and cell proliferation. In bacteria and fungi, N-(2,3-dichlorophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide has been shown to inhibit the activity of various enzymes involved in cell wall synthesis and metabolism.
Biochemical and Physiological Effects:
N-(2,3-dichlorophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide has been shown to have various biochemical and physiological effects, including the inhibition of histone deacetylases, the inhibition of bacterial and fungal enzymes, and the induction of apoptosis in cancer cells. N-(2,3-dichlorophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide has also been shown to have anti-inflammatory effects and may have potential use in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,3-dichlorophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide has several advantages for use in lab experiments, including its unique chemical structure and properties, its potential use in various scientific fields, and its availability for purchase from chemical suppliers. However, there are also limitations to its use, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for the investigation of N-(2,3-dichlorophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide, including further studies on its mechanism of action, potential use in the treatment of neurodegenerative diseases, and development of new cancer therapies. Additionally, further studies are needed to fully understand its potential side effects and toxicity. Overall, N-(2,3-dichlorophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide has the potential to be a valuable tool in scientific research and may lead to the development of new treatments for various diseases.
Synthesemethoden
N-(2,3-dichlorophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide can be synthesized using various methods, including the reaction of 2,3-dichlorobenzoyl chloride with sodium sulfide, followed by the reaction of the resulting product with 1-phenyltetrazole-5-thiol. Another method involves the reaction of 2,3-dichlorobenzoic acid with thionyl chloride, followed by the reaction of the resulting product with 1-phenyltetrazole-5-thiol.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dichlorophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide has been investigated for its potential use in various scientific fields, including neuroscience, cancer research, and infectious disease research. In neuroscience, N-(2,3-dichlorophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide has been shown to have neuroprotective effects and may have potential use in the treatment of neurodegenerative diseases. In cancer research, N-(2,3-dichlorophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide has been shown to have antitumor effects and may have potential use in the development of cancer therapies. In infectious disease research, N-(2,3-dichlorophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide has been shown to have antibacterial and antifungal effects and may have potential use in the development of new antibiotics and antifungal agents.
Eigenschaften
IUPAC Name |
N-(2,3-dichlorophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N5OS/c16-11-7-4-8-12(14(11)17)18-13(23)9-24-15-19-20-21-22(15)10-5-2-1-3-6-10/h1-8H,9H2,(H,18,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLWNKBUXEUWFCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=C(C(=CC=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dichlorophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4-chlorobenzyl)-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2395383.png)
![1-({[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2-methylpiperidine](/img/structure/B2395384.png)
![N-(4-(2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2395385.png)

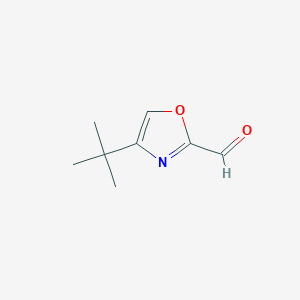
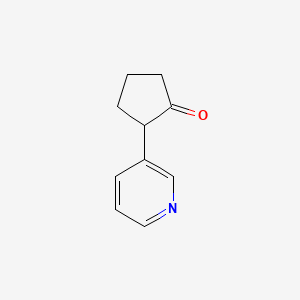
![Methyl 2-({[(3-thiomorpholin-4-ylpyrazin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B2395390.png)
